Product packaging for Methyl 6,9,12,15-hexadecatetraenoate(Cat. No.:)

Methyl 6,9,12,15-hexadecatetraenoate

Cat. No.: B8260859
M. Wt: 262.4 g/mol
InChI Key: FHWDNFIEIFBMRH-AGRJPVHOSA-N
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Description

Significance of FAMEs in Lipid Metabolism Research

The analysis of FAMEs is a cornerstone of modern lipid metabolism research. By converting fatty acids from tissues, blood, and cells into their methyl esters, researchers can precisely identify and quantify fatty acid profiles using gas chromatography. restek.comcreative-proteomics.com This methodology is crucial for understanding the fundamental roles lipids play in cellular structure, energy storage, and signaling pathways. creative-proteomics.com

Alterations in the composition of fatty acids are implicated in a wide range of health conditions, including metabolic disorders, cardiovascular diseases, and inflammatory disorders. creative-proteomics.com FAME analysis enables scientists to detect these lipidomic changes, offering insights into disease progression, identifying potential biomarkers, and assessing the impact of dietary interventions. researchgate.net For instance, FAME profiling in human plasma has been correlated with liver dysfunction, suggesting its potential diagnostic utility. nih.gov Furthermore, this technique is used to track the incorporation of dietary fatty acids, such as omega-3 PUFAs from fish oil, into tissues like adipose tissue, helping to elucidate their mechanisms of action. researchgate.net

Overview of Tetradecatetraenoic Acid Derivatives in Biochemical Pathways

Detailed research specifically documenting the biochemical pathways of tetradecatetraenoic acid (C14:4) derivatives is limited in the available scientific literature. However, significant insights can be drawn from studies on structurally related polyunsaturated fatty acids, such as the C16 analogue, 6,9,12,15-hexadecatetraenoic acid (HDTA), which is the parent acid of Methyl 6,9,12,15-hexadecatetraenoate.

A key study investigated the metabolic fate of the ethyl ester of HDTA in mice. The research found that dietary intake of this compound led to a reduction in plasma triacylglycerol levels. nih.govjst.go.jpbohrium.com The study also revealed that HDTA is metabolized in the body, as its elongated metabolite, C18:4n-1, was detected in the plasma, liver, and adipose tissue. nih.govjst.go.jpbohrium.com This indicates that the biochemical processing of this C16 PUFA involves chain elongation, a common pathway in fatty acid metabolism where two-carbon units are added to the fatty acid chain.

More broadly, polyunsaturated fatty acids are precursors to signaling molecules involved in various biochemical pathways, particularly those related to inflammation, such as the arachidonic acid metabolism pathway which produces eicosanoids. researchgate.net While the direct role of tetradecatetraenoic acid derivatives is not well-defined, the metabolic activities of closely related PUFAs like HDTA suggest they are bioactive and participate in lipid metabolic pathways that can influence systemic lipid levels.

The table below summarizes key findings from a study on the ethyl ester of 6,9,12,15-hexadecatetraenoic acid, a compound structurally similar to this compound.

Study SubjectCompound AdministeredKey Findings
Mice6,9,12,15-Hexadecatetraenoic Acid (HDTA) Ethyl Ester- Lowered plasma triacylglycerol content. nih.govbohrium.com- Did not affect total plasma cholesterol. nih.govbohrium.com- Metabolized and elongated to C18:4n-1. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O2 B8260859 Methyl 6,9,12,15-hexadecatetraenoate

Properties

IUPAC Name

methyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3,5-6,8-9,11-12H,1,4,7,10,13-16H2,2H3/b6-5-,9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDNFIEIFBMRH-AGRJPVHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC=CCC=CCC=CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ecological and Biological Distribution of Methyl 6,9,12,15 Hexadecatetraenoate

Occurrence in Marine Organisms

The marine environment is a primary reservoir for a wide array of fatty acids, with Methyl 6,9,12,15-hexadecatetraenoate being identified in several key components of the aquatic food web.

Copepods are crucial links in marine food chains, and their fatty acid composition is of significant interest. Research on the freshwater harpacticoid copepod, Onychocamptus mohammed, has identified this compound as one of its constituent fatty acids. A comparative analysis between wild and cultured specimens revealed differences in the relative abundance of this compound. In wild specimens, it was present at a concentration of 0.44% ± 0.09%, whereas in cultured individuals, the concentration was lower, at 0.07% ± 0.01% researchpublish.com. This suggests that diet and environmental conditions play a significant role in the fatty acid profile of these organisms.

Table 1: Relative Percentage of this compound in Onychocamptus mohammed

Specimen TypeMean Percentage (%)Standard Deviation
Wild0.44± 0.09
Cultured0.07± 0.01

Phytoplankton are the primary producers of many essential polyunsaturated fatty acids in aquatic ecosystems. While extensive research confirms that microalgae, including various species of Chlorella, are rich sources of polyunsaturated fatty acids, the specific identification of this compound is not consistently reported. Studies on the green microalga Chlorella vulgaris have identified a related isomer, 4,7,10,13-hexadecatetraenoic acid. General analyses of marine phytoplankton reveal that Chlorophyta (green algae) are known to produce C16 polyunsaturated fatty acids, including various isomers of hexadecatetraenoic acid (16:4). The specific fatty acid profiles can be highly class-specific and influenced by environmental conditions.

Fish oils are well-known for their high content of polyunsaturated fatty acids. The parent fatty acid, 6,9,12,15-hexadecatetraenoic acid, was positively identified in South African pilchard oil. More recently, its methylated form, this compound, has been successfully isolated from transesterified fish oil using advanced chromatographic techniques like high-speed counter-current chromatography (HSCCC). This isolation confirms its presence in complex fish oil mixtures, although it is considered a rare or uncommon polyunsaturated fatty acid compared to more abundant forms like EPA and DHA.

Incidence in Plant Systems

Beyond the marine environment, this compound and its isomers have been detected in various terrestrial plant species, often as minor constituents of their extracts and essential oils.

Gas chromatography-mass spectrometry (GC-MS) analyses of various plant extracts have led to the identification of C16 tetraenoic fatty acid methyl esters. In a GC-MS analysis of the leaves of Xylopia aethiopica (African pepper), an isomer, Methyl 4,7,10,13-hexadecatetraenoate, was identified, constituting 1.90% of the total compounds detected wjpmr.com. However, comprehensive phytochemical studies on the hexane fraction of Maranthes polyandra stem bark did not report the presence of this compound among the forty-one compounds identified nih.govresearchgate.net. This highlights the specificity of its distribution even within the plant kingdom.

Essential oils are complex mixtures of volatile compounds, and in some cases, they include fatty acid methyl esters. An investigation into the essential oils of two Melicope species revealed the presence of this compound. While it was not detected in the leaf, fruit, or stem oils of Melicope pteleifolia, it was identified as a minor component in the leaf essential oil of Melicope patulinervia, with a relative content of 1.02% unn.edu.ng.

Table 2: Detection of this compound in Melicope Species Essential Oils

Plant SpeciesPlant PartPresence of CompoundRelative Content (%)
Melicope pteleifoliaLeafNot Detected-
Melicope pteleifoliaFruitNot Detected-
Melicope pteleifoliaStemNot Detected-
Melicope patulinerviaLeafDetected1.02

Detection in Microbial Systems

Microbial systems, especially photosynthetic microorganisms, are significant producers of a wide array of fatty acids. The analysis of fatty acid methyl ester (FAME) profiles is a common method for characterizing these organisms and assessing their biotechnological potential.

The presence of this compound has been reported in certain microalgae.

Chlorella vulgaris : This species of green microalgae is one of the most extensively studied for its biochemical composition. Analysis of its fatty acid profile has confirmed the presence of this compound. In one study, the relative abundance of this compound was documented under different analytical conditions, showing values of 1.57% and 2.03% of the total fatty acid methyl esters. While many analyses of Chlorella vulgaris focus on more dominant fatty acids like palmitic acid, oleic acid, and linolenic acid, the detection of this specific C16:4 isomer highlights the diverse lipid profile of this microalga.

Lyngbya spp. : Lyngbya is a genus of filamentous cyanobacteria known for producing a vast array of bioactive compounds. However, based on available scientific literature, the specific compound this compound has not been reported as a component of the fatty acid profiles of Lyngbya species. Studies on Lyngbya tend to identify other saturated and unsaturated fatty acids as their primary lipid constituents.

It is noteworthy that other microalgae have been found to contain this compound. For instance, research on Chlamydomonas raudensis identified this compound as part of its fatty acid composition. Furthermore, the C16:4 fatty acid is considered a characteristic component of the class Chlorophyceae, to which many green microalgae belong.

Comparative Analysis of this compound Abundance Across Biological Sources

The parent fatty acid, 6,9,12,15-hexadecatetraenoic acid, is found in various organisms, often as a minor but significant component of their total lipid content. Its abundance varies considerably across different phyla and trophic levels. Microalgae are primary producers of this fatty acid, which is then transferred up the food chain.

Marine invertebrates, particularly crustaceans, can accumulate this fatty acid from their diet. For example, the krill species Euphausia pacifica has been shown to contain a notable amount of 6,9,12,15-hexadecatetraenoic acid, comprising nearly 8% of its total fatty acids. This fatty acid is also found in fish oils, where it is considered a rare but bioactive polyunsaturated fatty acid (PUFA).

Macroalgae are another significant source. Certain species of green macroalgae, such as those from the genus Ulva, can have high concentrations of this C16:4 fatty acid, with some reports indicating it can represent up to 12% of the total fatty acid content. This is significantly higher than the levels typically reported in microalgae. The table below provides a comparative overview of the reported abundance of the parent fatty acid in various biological sources.

Table 1: Comparative Abundance of 6,9,12,15-Hexadecatetraenoic Acid in Various Biological Sources

Biological Source Organism Example Abundance (% of Total Fatty Acids)
Microalgae Chlorella vulgaris 1.57 - 2.03%
Macroalgae Ulva spp. Up to 12%
Marine Invertebrates Krill (Euphausia pacifica) ~8%

| Fish | Fish Oil | Present as a rare PUFA |

Biosynthetic Pathways and Metabolic Interconversions of Methyl 6,9,12,15 Hexadecatetraenoate

Precursor-Product Relationships in Polyunsaturated Fatty Acid Biosynthesis

Methyl 6,9,12,15-hexadecatetraenoate is a fatty acid methyl ester (FAME) that is directly derived from its corresponding free fatty acid, 6,9,12,15-hexadecatetraenoic acid (C16:4n-1). nih.govnih.govresearchgate.net This precursor-product relationship is a fundamental concept in lipid biochemistry, where fatty acids are often esterified to form various lipid molecules. The parent fatty acid, 6,9,12,15-hexadecatetraenoic acid, is an uncommon polyunsaturated fatty acid (PUFA) found in certain marine organisms, such as diatoms. nih.gov The conversion of the carboxylic acid to its methyl ester form is a critical step in its biological activity and analytical identification.

The transformation of 6,9,12,15-hexadecatetraenoic acid into this compound is achieved through an enzymatic process known as esterification, or more specifically, transesterification when starting from a glycerolipid. ontosight.aicreative-proteomics.com This reaction involves the attachment of a methyl group from a donor molecule, such as S-adenosylmethionine (SAM), to the carboxyl group of the fatty acid. researchgate.netnih.gov Enzymes known as fatty acid methyl ester synthases or carboxylesterases can catalyze this reaction. nih.gov Alternatively, lipases are widely used in biocatalytic processes to produce FAMEs by reacting the fatty acid with methanol. ontosight.ainih.gov This enzymatic conversion is a key process in the biosynthesis of various FAMEs in biological systems and is also utilized in industrial applications for the production of biodiesel. ontosight.aicreative-proteomics.com

De Novo Synthesis and Elongation Mechanisms

The de novo synthesis of fatty acids is the process by which organisms create fatty acids from non-fatty acid precursors. nih.govwikipedia.org This pathway primarily produces the 16-carbon saturated fatty acid, palmitic acid (C16:0). nih.gov The formation of a polyunsaturated C16 fatty acid like 6,9,12,15-hexadecatetraenoic acid from palmitic acid would necessitate a series of desaturation steps.

Research on human colon cancer cells has shown that palmitic acid can be desaturated by delta-9 and delta-6 desaturase enzymes to form the monounsaturated fatty acids palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), respectively. mdpi.com Sapienic acid can be further metabolized, indicating the potential for subsequent desaturation and elongation steps to generate more complex fatty acids. mdpi.com While the complete de novo pathway to 6,9,12,15-hexadecatetraenoic acid in a single organism is not fully elucidated, the initial steps from the primary product of fatty acid synthesis are plausible. The unusual 6,9,12,15-hexadecatetraenoic acid has been notably identified in marine and freshwater diatoms, suggesting a specialized biosynthetic pathway in these organisms. nih.gov

Enzymatic Systems Involved in FAME Metabolism

The specific arrangement of double bonds in 6,9,12,15-hexadecatetraenoic acid is the result of the sequential action of desaturase and elongase enzymes. gsartor.orgnih.gov Desaturases are a family of enzymes that introduce double bonds into the fatty acid chain at specific positions. scialert.netwikipedia.org Elongases, on the other hand, are responsible for extending the carbon chain of fatty acids. youtube.com

The biosynthesis of polyunsaturated fatty acids typically involves an alternating series of desaturation and elongation reactions. wikipedia.org To produce a C16:4 fatty acid, a C16 saturated or monounsaturated precursor would undergo multiple desaturation steps. Key desaturase enzymes involved in PUFA synthesis include:

Δ9-desaturase: Introduces a double bond at the 9th carbon from the carboxyl end. nih.gov

Δ12-desaturase: Introduces a double bond at the 12th carbon. nih.gov

Δ15-desaturase (or omega-3 desaturase): Introduces a double bond at the 3rd carbon from the methyl end. taylorandfrancis.com

Δ6-desaturase: Introduces a double bond at the 6th carbon. wikipedia.orgnih.gov

Δ5-desaturase: Introduces a double bond at the 5th carbon. wikipedia.orgnih.gov

The specific sequence of these enzymatic activities would determine the final structure of the polyunsaturated fatty acid. For 6,9,12,15-hexadecatetraenoic acid, a plausible pathway would involve the action of Δ6, Δ9, Δ12, and Δ15 desaturases on a C16 backbone.

Key Enzymes in Polyunsaturated Fatty Acid Biosynthesis

EnzymeFunctionTypical Substrate(s)Typical Product(s)
Δ9-desaturaseIntroduces a double bond at the Δ9 positionPalmitic acid (16:0), Stearic acid (18:0)Palmitoleic acid (16:1Δ9), Oleic acid (18:1Δ9)
Δ6-desaturaseIntroduces a double bond at the Δ6 positionLinoleic acid (18:2Δ9,12), α-Linolenic acid (18:3Δ9,12,15)γ-Linolenic acid (18:3Δ6,9,12), Stearidonic acid (18:4Δ6,9,12,15)
Δ5-desaturaseIntroduces a double bond at the Δ5 positionDihomo-γ-linolenic acid (20:3Δ8,11,14), Eicosatetraenoic acid (20:4Δ8,11,14,17)Arachidonic acid (20:4Δ5,8,11,14), Eicosapentaenoic acid (20:5Δ5,8,11,14,17)
ElongaseExtends the fatty acid carbon chain by two carbonsVarious fatty acyl-CoAsFatty acyl-CoAs with two additional carbons

Prenyltransferases are a class of enzymes that catalyze the transfer of prenyl groups (isoprenoid units) to acceptor molecules. nih.govwikipedia.org These enzymes are crucial in the biosynthesis of a wide variety of natural products, including steroids, carotenoids, and certain vitamins. The substrates for prenyltransferases are typically isoprenyl diphosphates, and their role is central to the formation of the carbon skeletons of these molecules. nih.gov

Based on the current scientific literature, there is no direct evidence to suggest the involvement of prenyltransferases in the biosynthesis of fatty acid methyl esters like this compound. The biosynthetic pathways for fatty acids and isoprenoids are distinct, involving different sets of enzymes and precursors. Therefore, the role of prenyltransferases in the metabolism of this specific compound is not established.

Incorporation and Mobilization within Cellular Lipid Pools

Once synthesized or absorbed from the diet, 6,9,12,15-hexadecatetraenoic acid is incorporated into various cellular lipid pools, where it can serve structural roles or be stored for energy. The specific distribution of this fatty acid within different lipid classes and tissues provides insight into its physiological functions.

In marine microalgae, such as the dinoflagellate Karenia mikimotoi, 6,9,12,15-hexadecatetraenoic acid is found as a constituent of galactolipids, specifically monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). tandfonline.com These lipids are the primary components of the plastid membranes, suggesting a crucial structural role for this fatty acid in the photosynthetic apparatus of these organisms.

In animal studies, dietary 6,9,12,15-hexadecatetraenoic acid is distributed among various tissues and incorporated into different lipid fractions. A study in mice demonstrated that after four weeks of a diet supplemented with this fatty acid, it was detected in the plasma, red blood cells, liver, and brain. researchgate.net Notably, its accumulation in the epididymal white adipose tissue was minimal. jst.go.jpnih.govbohrium.com This suggests that it is readily metabolized or incorporated into other tissues rather than being stored in significant amounts in adipose tissue.

The following table summarizes the fatty acid composition in the plasma and liver of mice fed a control diet versus a diet supplemented with 6,9,12,15-hexadecatetraenoic acid (HDTA).

Fatty Acid Composition (% of total fatty acids) in Plasma and Liver of Mice
Fatty AcidPlasma (Control)Plasma (HDTA-supplemented)Liver (Control)Liver (HDTA-supplemented)
16:4n-1 (HDTA)N/D2.5 ± 0.2N/D1.8 ± 0.1
18:4n-1 (Metabolite)N/D0.8 ± 0.1N/D0.6 ± 0.1
Data adapted from a study on the effects of dietary 6,9,12,15-hexadecatetraenoic acid in mice. researchgate.net N/D: Not Detected.

The mobilization of fatty acids from cellular lipid pools, particularly from triacylglycerols stored in adipose tissue, is a critical process for providing energy to other tissues. While 6,9,12,15-hexadecatetraenoic acid does not appear to accumulate significantly in adipose tissue, its presence in other tissues, including the liver, suggests its involvement in dynamic metabolic processes. jst.go.jpnih.govbohrium.com In the liver, fatty acids can be esterified into triacylglycerols for storage or secretion in very-low-density lipoproteins (VLDL), or they can be oxidized for energy production. The detection of 6,9,12,15-hexadecatetraenoic acid in liver lipids indicates its availability for these metabolic fates.

Advanced Analytical Methodologies for the Investigation of Methyl 6,9,12,15 Hexadecatetraenoate

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Methyl 6,9,12,15-hexadecatetraenoate, enabling its separation from intricate mixtures typical of natural sources like fish and microalgal oils. researchgate.netnih.gov These techniques are broadly categorized into gas and liquid chromatography, each offering distinct advantages for the analysis of this compound.

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography is a cornerstone in the analysis of fatty acid methyl esters (FAMEs), including this compound. Its high resolution and efficiency make it ideal for separating volatile compounds. The utility of GC is significantly enhanced when coupled with powerful detection systems like mass spectrometry and flame ionization detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a definitive method for the identification and structural confirmation of this compound. researchgate.netnih.gov Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. researchgate.net

Key applications of GC-MS in the analysis of this compound include:

Structural Verification: After isolation by other techniques, GC-MS is used to verify the structure of the purified this compound. researchgate.net

Purity Assessment: The technique is employed to determine the purity of isolated fractions of the compound, ensuring the absence of co-eluting contaminants. nih.gov

Identification in Complex Mixtures: Researchers use GC-MS to reliably identify the presence of this compound in complex biological samples like fish oil and plant extracts. researchgate.netnih.govresearchgate.net

Positional Isomer Determination: To determine the precise location of the double bonds within the fatty acid chain, the methyl ester can be converted into a derivative, such as a 4,4-dimethyloxazoline (DMOX) derivative, whose mass spectrum upon GC-MS analysis provides clear diagnostic ions revealing the original double bond positions. nih.gov

The table below summarizes typical GC-MS applications for this compound analysis.

Application Description Reference
Peak Identification Confirms the identity of chromatographic peaks in complex samples like fish oil fractions. researchgate.net
Purity Analysis Assesses the purity of the compound after isolation via HPLC, achieving >95% purity. nih.gov
Structural Elucidation Used with derivatization (e.g., DMOX) to confirm the all-cis-6,9,12,15 structure. nih.govnih.gov
Quantitative Analysis Can be used for quantification, although GC-FID is often preferred for this purpose. researchgate.netgsconlinepress.com
GC-Flame Ionization Detection (GC-FID) for Quantification

For accurate quantification of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust technique. chromsoc.jprbmb.net The FID detector exhibits a response that is highly linear over a wide concentration range and is proportional to the number of carbon atoms in the analyte, making it exceptionally reliable for quantifying FAMEs. chromsoc.jp

In a typical GC-FID analysis, a sample containing the FAMEs is injected into the gas chromatograph. The compounds are separated based on their boiling points and polarity on a capillary column. As each compound elutes from the column, it is combusted in a hydrogen-air flame. This process generates ions, creating a current that is measured by the detector. The resulting signal is proportional to the amount of the compound present. researchgate.net This method is frequently validated for parameters such as linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). rbmb.netresearchgate.net

Liquid Chromatography (LC) Techniques

Liquid chromatography provides powerful alternatives for the analysis and purification of FAMEs that may not be suitable for the high temperatures of GC. These methods are particularly valuable in the broader field of lipidomics and for preparative-scale isolation.

In the field of lipidomics, which involves the comprehensive analysis of all lipids in a biological system, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. chromatographyonline.comnih.gov Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offer exceptional sensitivity and specificity for analyzing a vast array of lipid species, including esters like this compound. nih.govspectroscopyonline.com

The key advantages of LC-MS in this context are its ability to analyze less volatile and thermally labile lipids without derivatization and its effectiveness in reducing matrix effects, such as ion suppression, that can occur in direct-infusion ("shotgun") mass spectrometry approaches. nih.govspectroscopyonline.com Untargeted LC-MS/MS allows for the discovery and identification of a wide range of lipids in a sample, while targeted approaches can provide precise quantification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a critical technique for the isolation and purification of this compound from natural sources. nih.gov Preparative reversed-phase (RP) HPLC, in particular, has been successfully used to purify milligram quantities of this compound from microalgal extracts to a purity of over 95%. nih.govresearchgate.net

In this method, the separation occurs based on the differential partitioning of the FAMEs between the liquid mobile phase and the solid stationary phase (e.g., C18). nih.gov This allows for separation based on both carbon chain length and the degree of unsaturation. The purified fractions can then be used to obtain pure standards for biological activity screening or for further structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) or GC-MS. nih.govresearchgate.net Another advanced liquid-liquid chromatography method, high-speed counter-current chromatography (HSCCC), has also been effectively applied to isolate the pure methyl ester of 6,9,12,15-hexadecatetraenoic acid from transesterified fish oil. researchgate.net

The following table summarizes the liquid chromatography techniques discussed.

Technique Primary Use Key Features Reference
LC-MS/MS Identification and quantification in lipidomicsHigh sensitivity and specificity; reduces ion suppression; suitable for untargeted discovery. nih.govnih.govresearchgate.net
Preparative RP-HPLC Isolation and PurificationEnables purification of milligram quantities to high purity (>95%); separation by chain length and unsaturation. nih.govresearchgate.net
HSCCC IsolationA liquid-liquid chromatography technique used to fractionate FAMEs from fish oil for pure compound isolation. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Following chromatographic separation, spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the precise chemical structure of this compound.

Mass spectrometry is a cornerstone technique for the analysis of FAMEs, providing information on molecular weight and structural features, such as the location of double bonds.

Electron Ionization (EI) is a hard ionization technique commonly used in conjunction with gas chromatography (GC-MS). jeol.com When a molecule like this compound is subjected to EI, it is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•). libretexts.org However, due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation. jeol.comchemguide.co.uk For polyunsaturated FAMEs, the molecular ion peak can be weak or even absent in the EI mass spectrum, making molecular weight determination challenging. jeol.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. jeol.com This is particularly useful in distinguishing between compounds with the same nominal mass but different chemical formulas.

A common fragment ion observed in the EI spectra of methyl esters is the result of a McLafferty rearrangement, which typically produces a prominent peak at m/z 74. researchgate.net Other characteristic fragment ions arise from cleavages along the aliphatic chain. researchgate.net

The fragmentation pattern in an EI mass spectrum serves as a molecular fingerprint that can be used for compound identification. libretexts.org While the mass spectra of FAME isomers with the same chain length and number of double bonds can be very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be used for differentiation. libretexts.orgyoutube.com The stability of the fragment ions plays a crucial role; for instance, cleavages that lead to the formation of more stable carbocations are generally favored. libretexts.org

However, due to the migration of double bonds upon electron ionization, pinpointing their exact location in polyunsaturated FAMEs based solely on EI fragmentation patterns is often unreliable. nih.gov Therefore, derivatization techniques or alternative ionization methods are frequently employed for unambiguous isomer differentiation.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of FAMEs, including the precise localization of double bonds. shimadzu.com This method involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated molecule) which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum provides detailed structural information.

A particularly effective MS/MS approach for polyunsaturated FAMEs involves chemical ionization with acetonitrile (B52724) as a reagent gas. nih.govacs.org In this method, a reactive ion from the acetonitrile plasma (m/z 54) forms a covalent adduct with the double bonds of the FAME. acs.org When this adduct ion is subjected to CID, it fragments at specific points along the fatty acid chain relative to the original double bond positions. This results in a series of diagnostic ions that allow for the unambiguous assignment of double bond locations. nih.govacs.org This technique is rapid and can be performed online, making it highly suitable for the analysis of complex mixtures of FAME isomers. nih.gov

Table of Compounds

Compound Name
This compound
6,9,12,15-hexadecatetraenoic acid methyl ester
Methyl hexadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through the application of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical polyunsaturated fatty acid methyl ester displays characteristic signals that can be assigned to specific protons within the this compound structure. researchgate.netaocs.org Key resonances include a triplet corresponding to the terminal methyl protons (C-16), a singlet for the methyl ester protons, and complex multiplets for the olefinic protons of the four double bonds. researchgate.netaocs.orgmagritek.com The methylene (B1212753) protons adjacent to the double bonds (allylic) and those between two double bonds (bis-allylic) also exhibit distinct chemical shifts. researchgate.netmagritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. dss.go.thmdpi.com The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. mdpi.comresearchgate.net The olefinic carbons of the four double bonds resonate in a specific region of the spectrum, while the aliphatic carbons of the fatty acid chain appear at higher field strengths. dss.go.thnih.govresearchgate.net The methyl ester carbon and the terminal methyl carbon also have distinct and predictable chemical shifts. nih.govresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-1 (C=O)-~174
O-CH₃~3.67 (s)~51.4
C-2~2.30 (t)~34.1
C-3~1.62 (m)~24.9
C-4, C-5~1.30 (m)~29.0-29.5
C-6, C-7, C-9, C-10, C-12, C-13, C-15~5.35 (m)~127-132
C-8, C-11, C-14~2.80 (m)~25.6
C-16~0.97 (t)~14.3

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The multiplicities are denoted as s (singlet), t (triplet), and m (multiplet).

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons, such as the terminal methyl protons and the adjacent methylene protons, as well as between the olefinic and allylic protons, helping to trace the carbon chain. magritek.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the olefinic proton signals would correlate with the olefinic carbon signals in the HSQC spectrum. magritek.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for the primary structure elucidation of this molecule, NOESY can provide information about the spatial proximity of protons, which can be useful in confirming the cis (Z) configuration of the double bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The FTIR spectrum of a fatty acid methyl ester is characterized by several key absorption bands. ijesd.orgresearchgate.netjournalajacr.com

A strong absorption peak is expected around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. ijesd.orgresearchgate.netjournalajacr.com The C-H stretching vibrations of the methyl and methylene groups in the aliphatic chain typically appear in the region of 2850-3000 cm⁻¹. researchgate.netspectra-analysis.com The presence of C=C double bonds is indicated by a weaker absorption band around 3010 cm⁻¹ (C-H stretch of the double bond) and potentially a peak in the 1650-1640 cm⁻¹ region (C=C stretch), although the latter can be weak and difficult to observe for non-conjugated systems. spectra-analysis.com The C-O stretching vibrations of the ester group are also observable in the fingerprint region, typically around 1200-1170 cm⁻¹. ijesd.orgjournalajacr.com

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3010C-H stretch=C-H (Olefinic)
2850-3000C-H stretch-CH₃, -CH₂ (Aliphatic)
~1740C=O stretchEster
~1650C=C stretchAlkene
~1465C-H bend-CH₂
~1375C-H bend-CH₃
1170-1200C-O stretchEster

Advanced Lipidomics Approaches for Comprehensive Profiling

Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. Advanced lipidomics approaches are essential for understanding the role of specific lipids like this compound in biological processes.

Targeted Lipidomics of Fatty Acid Methyl Esters

Targeted lipidomics focuses on the measurement of a predefined set of known lipids. nih.govthermofisher.comnih.govbohrium.combioanalysis-zone.com In the context of this compound, a targeted lipidomics workflow would be designed to specifically detect and quantify this fatty acid methyl ester in complex biological samples.

This approach typically involves:

Sample Preparation: Extraction of total lipids from the biological matrix (e.g., plasma, tissue) followed by transesterification to convert all fatty acids into their corresponding methyl esters (FAMEs).

Chromatographic Separation: The FAME mixture is then separated using techniques like gas chromatography (GC) or liquid chromatography (LC). GC is particularly well-suited for separating volatile FAMEs.

Mass Spectrometry Detection: The separated FAMEs are detected and quantified using a mass spectrometer. Techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed to enhance sensitivity and selectivity for the target analyte, this compound. nih.gov

Quantification: The amount of this compound is determined by comparing its signal intensity to that of a known amount of an internal standard.

This targeted approach allows for highly accurate and precise quantification of this compound, which is crucial for studying its metabolism and its association with various physiological and pathological states.

Untargeted Lipidomics for Discovery of Related Metabolites

Untargeted lipidomics serves as a powerful hypothesis-generating tool for comprehensively mapping the lipidome and discovering novel or unexpected metabolites related to a specific compound of interest. This approach contrasts with targeted methods by analyzing all detectable lipid species in a sample, rather than focusing on a predetermined list. This broad-spectrum analysis is particularly valuable for identifying biomarkers and elucidating metabolic pathways. In the context of this compound, untargeted lipidomics can reveal its metabolic fate, including elongation, desaturation, and oxidation products.

One of the key applications of this methodology is the identification of metabolites that are structurally and biochemically related to the parent compound. By comparing the lipidomic profiles of subjects or biological systems exposed to this compound with those of a control group, researchers can pinpoint unique or significantly altered lipid species that are likely derived from its metabolism.

Research Findings

A study investigating the effects of dietary supplementation with 6,9,12,15-hexadecatetraenoic acid (HDTA), the free fatty acid form of this compound, in mice provided insight into its metabolic products. In this research, mice were fed a diet containing HDTA ethyl ester. Subsequent analysis of various tissues revealed the presence of a metabolite that was not abundant in the control group. researchgate.net

This finding demonstrates the utility of analytical methodologies in tracking the metabolic conversion of the administered fatty acid. The study identified C18:4n-1, an elongated form of HDTA, in the plasma, liver, and epididymal white adipose tissue of the mice. researchgate.net The detection of this C18 fatty acid indicates that the C16 backbone of HDTA can be extended by two carbons through the fatty acid elongation pathway.

The data from this study underscores the capability of lipidomic analysis to uncover metabolic transformations of polyunsaturated fatty acids. The identification of C18:4n-1 as a metabolite of HDTA provides a concrete example of the discoveries that can be made through such comprehensive analytical strategies.

Discovered MetaboliteRelationship to 6,9,12,15-Hexadecatetraenoic AcidTissue of DetectionAnalytical Approach
C18:4n-1Elongation productPlasma, Liver, Epididymal White Adipose TissueGas Chromatography/Mass Spectrometry (GC/MS)

Biochemical and Biological Research Perspectives of Methyl 6,9,12,15 Hexadecatetraenoate Excluding Human Clinical Context

Contribution to Fatty Acid Profiles in Model Organisms

Influence on Lipid Content and Fatty Acid Composition in Non-Human Vertebrates (e.g., Mice)

Research using mice as a model organism has provided specific insights into how dietary intake of 6,9,12,15-hexadecatetraenoic acid (as an ethyl ester, HDTA) influences lipid profiles. nih.govx-mol.com In one significant study, mice were fed experimental diets for four weeks. nih.gov The findings from this research demonstrated a notable impact on plasma lipids. nih.govx-mol.com

Dietary supplementation with HDTA led to a reduction in plasma triacylglycerol content. nih.govx-mol.com However, it did not affect the plasma's total cholesterol levels. nih.govx-mol.com This suggests a specific metabolic effect on triglyceride pathways. When examining the distribution of HDTA and its metabolites, the study found that HDTA itself did not significantly accumulate in the epididymal white adipose tissue (eWAT). nih.govx-mol.com Instead, a metabolite, C18:4n-1, was identified in small quantities (less than 1% of total fatty acids) in the plasma, liver, and eWAT, indicating that the original C16:4 fatty acid is elongated by the mouse's metabolic system. nih.govx-mol.com

The table below summarizes the key findings regarding the fatty acid composition in different tissues of mice fed the experimental diet.

TissueKey FindingReference
Plasma Lowered triacylglycerol content; no change in total cholesterol. nih.govx-mol.com
Epididymal White Adipose Tissue (eWAT) Minimal accumulation of HDTA (C16:4n-1). nih.govx-mol.com
Plasma, Liver, eWAT Detection of C18:4n-1, an elongated metabolite of HDTA, in small amounts (<1% of total FAs). nih.govx-mol.com

Modulation of Lipid Profiles in Aquatic Invertebrates (e.g., Copepods)

In the marine food web, 6,9,12,15-hexadecatetraenoic acid (C16:4n-1) is a component of the fatty acid profile of various aquatic invertebrates, including calanoid copepods. pangaea.de Its presence in these organisms is largely attributed to their diet, as primary producers like phytoplankton are the main source of many polyunsaturated fatty acids (PUFAs). ocl-journal.org

Copepods graze on phytoplankton, and the fatty acids from the algae are incorporated into the copepods' lipid reserves. diva-portal.org Specifically, C16:4n-1 is considered a biomarker for certain types of phytoplankton, particularly diatoms. ocl-journal.org Therefore, its detection in copepods reflects the consumption of these microalgae. ocl-journal.org Some studies also note that symbionts of marine invertebrates, such as zooxanthellae in corals, can synthesize 16:4n-1, which can then be integrated into the host's lipid profile. nih.gov The presence and proportion of this fatty acid in copepods and other invertebrates can thus vary depending on geographical location, season, and the specific composition of the local phytoplankton community they feed on. pangaea.deocl-journal.org

Role in Microalgal Lipid Production and Biochemical Pathways

Methyl 6,9,12,15-hexadecatetraenoate is a derivative of the C16:4n-1 fatty acid, which is known to be produced by certain classes of microalgae. ocl-journal.orgnih.gov While the detailed biochemical pathways for the synthesis of this specific fatty acid are not extensively detailed in isolation, it is understood to be part of the broader lipid synthesis network in these organisms. nih.gov

In microalgae, fatty acid synthesis generally begins with the production of C16 and C18 fatty acids through the fatty acid synthase (FAS) pathway. nih.govmdpi.com The formation of polyunsaturated fatty acids, such as 6,9,12,15-hexadecatetraenoic acid, occurs through subsequent desaturation steps, where enzymes introduce double bonds at specific positions along the carbon chain of a saturated precursor like palmitic acid (C16:0). mdpi.com

The presence of C16:4 fatty acids is considered a chemotaxonomic marker for certain algal groups, such as diatoms and prymnesiophytes. nih.govresearchgate.net In these species, C16 PUFAs can be significant components of their total fatty acid content. researchgate.net These fatty acids are integral to the microalgal cell, forming components of membrane lipids or being stored in lipid droplets as triacylglycerols, which serve as energy reserves. researchgate.net The production and accumulation of these lipids can be influenced by environmental conditions such as nutrient availability, light, and temperature. researchgate.net

Investigation of Biological Activities in Model Systems

Evaluation of Antioxidant Activity in in vitro and Cellular Models

The antioxidant potential of individual polyunsaturated fatty acids (PUFAs) is a subject of ongoing research, with effects that can vary based on chemical structure and the biological context. nih.govnih.gov The susceptibility of a fatty acid to oxidation is generally related to its degree of unsaturation; however, this relationship is not always straightforward. nih.govresearchgate.net

Studies on Potential Anticancer Activity in Cell Lines (e.g., HeLa)

Direct investigations into the specific anticancer or cytotoxic activity of Methyl 6,9,12,15-hexadecatetraenoic acid against human cervical adenocarcinoma (HeLa) cell lines have not been identified in the reviewed scientific literature. Research into the anticancer properties of fatty acids is an active field, but studies often focus on more common PUFAs or on complex lipid extracts rather than this specific C16:4 methyl ester. Therefore, there is currently a lack of data to support or refute the potential for this compound to exhibit anticancer activity in HeLa cells.

Assessment of Antibacterial and Antimicrobial Properties in Microbial Assays

The direct antibacterial and antimicrobial properties of isolated this compound have not been extensively characterized in dedicated microbial assays. Scientific literature focuses more broadly on the antimicrobial effects of complex extracts derived from various natural sources, such as microalgae, plants, and marine organisms, which contain a mixture of fatty acid methyl esters (FAMEs). While these extracts often exhibit antimicrobial activity, the specific contribution of this compound to this effect is typically not determined.

Fatty acids and their esters are generally recognized for their antimicrobial potential. nih.govscielo.br Studies have shown that various long-chain unsaturated fatty acids can inhibit bacterial growth, with their efficacy often linked to their chemical structure. ncsu.edu The mechanisms are thought to involve disruption of the bacterial cell membrane and interference with cellular energy production. ncsu.edu For instance, research on different FAMEs has demonstrated activity against a range of oral microorganisms, with effectiveness varying between Gram-positive and Gram-negative bacteria. nih.govscielo.br Gram-negative bacteria are often more resistant due to the protective barrier provided by their outer membrane. scielo.br

Table 1: General Antimicrobial Activity of Fatty Acid Methyl Ester (FAME) Extracts from Natural Sources This table provides context on the antimicrobial study of FAMEs but does not represent data for isolated this compound.

Source Organism/Extract Tested Microorganisms General Findings
Excoecaria agallocha Leaf Extract Bacillus pumilus, Staphylococcus aureus, Escherichia coli, Candida albicans FAME fraction showed varying levels of antibacterial and antifungal activity against tested pathogens. scielo.br
Scenedesmus intermedius FAME Extract Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans The extracted mixture of 18 methyl esters demonstrated strong antimicrobial and antioxidant properties. researchgate.net
Various n-6, n-7, n-9 Fatty Acid Methyl Esters Streptococcus mutans, Candida albicans, Porphyromonas gingivalis Fatty acid methyl esters exhibited significant antimicrobial activity, often greater than their ethyl ester counterparts. nih.gov

Involvement in Broader Metabolic Networks in Non-Human Biology

This compound, as the methyl ester of 6,9,12,15-hexadecatetraenoic acid (C16:4n-1), is involved in the broader metabolic networks of polyunsaturated fatty acids (PUFAs) in various non-human organisms, particularly within marine ecosystems. The parent fatty acid is a notable component of the lipid profile of certain microalgae, especially diatoms. nih.gov

In these photosynthetic organisms, 6,9,12,15-hexadecatetraenoic acid is a product of fatty acid biosynthesis pathways. Diatoms are primary producers that synthesize a wide array of PUFAs, which are crucial for their cellular functions and are subsequently transferred up the marine food web. nih.gov The biosynthesis of such PUFAs involves a series of desaturation and elongation steps from precursor fatty acids. Research on the diatom Thalassiosira rotula has shown that this C16 PUFA is released upon cellular damage and is oxidatively transformed into aldehydes that are believed to be part of the alga's chemical defense mechanism.

The presence of C16:4n-1 in diatoms and other phytoplankton places it at the base of aquatic food chains. These microalgae are consumed by primary consumers like zooplankton, which in turn are prey for fish and other larger marine animals. Consequently, this fatty acid becomes integrated into the lipid metabolism of a wide range of marine invertebrates and vertebrates. Its role as a PUFA suggests it contributes to maintaining the fluidity and function of cell membranes, particularly in the cold environments many of these organisms inhabit. While not as extensively studied as longer-chain omega-3 fatty acids like Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA), it is part of the complex pool of essential fatty acids that consumers must obtain from their diet. nih.gov

Q & A

Q. What are the primary natural sources of Methyl 6,9,12,15-hexadecatetraenoate, and how is it isolated for research purposes?

this compound (16:4n-1 methyl ester) is a rare polyunsaturated fatty acid (PUFA) methyl ester found in marine lipids, particularly fish oils. Isolation from complex lipid mixtures can be achieved using countercurrent chromatography (CCC), a liquid-liquid separation technique that preserves the integrity of labile double bonds. CCC employs a biphasic solvent system (e.g., hexane/acetonitrile) to partition the compound based on hydrophobicity, followed by GC/MS confirmation of its structure via retention indices and mass spectral fragmentation patterns .

Q. Which analytical methods are most effective for confirming the structural identity and purity of this compound?

Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard for structural elucidation. Total ion chromatograms and characteristic fragmentation patterns (e.g., m/z 290 molecular ion and allylic cleavage products) confirm the tetraenoic structure. Purity is validated using capillary GC with flame ionization detection (FID), achieving ≥97% purity thresholds. Complementary techniques like nuclear magnetic resonance (NMR) can resolve double-bond geometry but require high-purity samples .

Advanced Research Questions

Q. What methodological considerations are critical when synthesizing fluorophenoxy derivatives of this compound for pharmacological studies?

Synthetic analogs, such as ZK-351 (a 4-fluorophenoxy derivative), are designed to enhance metabolic stability and receptor affinity. Key steps include:

  • Stereochemical control : Protecting hydroxyl groups during esterification to prevent undesired side reactions.
  • Selective oxidation : Introducing terminal double bonds while preserving existing unsaturation.
  • Purification : Using reverse-phase HPLC with UV detection (λ = 210–230 nm) to isolate isomers. Purity (>98%) is verified via dual analytical methods (e.g., HPLC and GC/MS) to minimize batch variability in pharmacological assays .

Q. How can countercurrent chromatography (CCC) be optimized to separate this compound from complex lipid mixtures in fish oil extracts?

CCC optimization involves:

  • Solvent system selection : Adjusting the polarity ratio (e.g., hexane/acetonitrile/dichloromethane) to improve partition coefficients (K values) for target lipids.
  • Flow rate modulation : Lower flow rates (1–2 mL/min) enhance resolution for closely eluting isomers.
  • Temperature control : Maintaining 20–25°C to prevent thermal degradation of PUFAs. Post-CCC fractions are analyzed via GC/MS to confirm isolation efficiency and detect co-eluting contaminants .

Q. What strategies are employed to assess and ensure ≥98% purity of synthetic this compound derivatives in pharmacological research?

Rigorous purity validation requires:

  • Dual analytical methods : Combining GC/MS (for fatty acid profiling) and HPLC-UV (for detecting non-volatile impurities).
  • Isotopic labeling : Using deuterated internal standards (e.g., methyl hexadecanoate-d31) to quantify trace contaminants via mass spectrometry.
  • Batch consistency checks : Repeating synthesis under controlled conditions (e.g., inert atmosphere, low-light) to minimize oxidation and polymerization .

Q. What are the challenges in chromatographic separation of methyl hexadecatetraenoate isomers, and how can they be mitigated?

Challenges include:

  • Co-elution of geometric isomers : Differentiating cis/trans configurations requires chiral stationary phases (e.g., β-cyclodextrin columns) or silver-ion HPLC.
  • Oxidative degradation : Adding antioxidants (e.g., BHT) to mobile phases and storing samples under argon.
  • Low abundance in natural extracts : Pre-concentration via solid-phase extraction (SPE) with C18 cartridges improves detection limits .

Methodological Notes

  • GC/MS Parameters : Use a mid-polarity column (e.g., DB-23) with a temperature gradient from 50°C to 250°C (3°C/min). Electron impact ionization (70 eV) generates diagnostic fragments (e.g., m/z 79, 108 for conjugated dienes) .
  • Synthetic Yield Optimization : One-carbon homologation of 20:4n-6 fatty acids achieves ~50% yield for ethyl ester analogs, with purity >94% after silica gel chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.